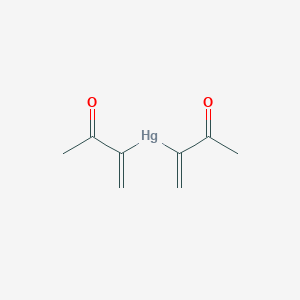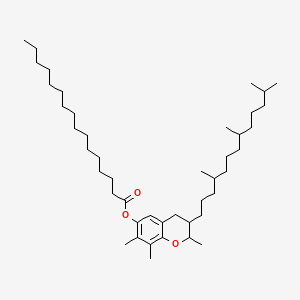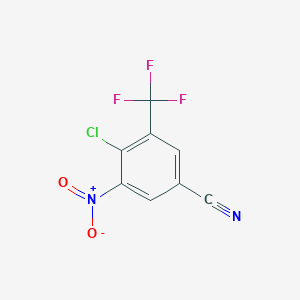
Bis(3-oxobut-1-en-2-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-oxobut-1-en-2-yl)mercury is a chemical compound with the molecular formula C10H12HgO2.
Vorbereitungsmethoden
The synthesis of bis(3-oxobut-1-en-2-yl)mercury typically involves the reaction of mercury(II) acetate with 3-oxobut-1-en-2-yl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Bis(3-oxobut-1-en-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to form elemental mercury and other reduction products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its potential biological activity and its effects on various biological systems.
Medicine: Research has explored its potential use in the development of new therapeutic agents and diagnostic tools.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(3-oxobut-1-en-2-yl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. It can also interact with nucleic acids and other biomolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Bis(3-oxobut-1-en-2-yl)mercury can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain mercury, they differ in their chemical structure and properties. This compound is unique due to its specific functional groups and the types of reactions it undergoes .
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
Eigenschaften
CAS-Nummer |
63352-30-7 |
|---|---|
Molekularformel |
C8H10HgO2 |
Molekulargewicht |
338.76 g/mol |
IUPAC-Name |
bis(3-oxobut-1-en-2-yl)mercury |
InChI |
InChI=1S/2C4H5O.Hg/c2*1-3-4(2)5;/h2*1H2,2H3; |
InChI-Schlüssel |
UBTITYTVLIBXAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)[Hg]C(=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)



![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)


![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)

![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)

